5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
5-(2-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-bromophenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The 1,2,4-triazole-3-thiol scaffold is widely studied for its diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties . The bromophenyl and trifluoromethylphenyl substituents enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and industrial applications .
Properties
IUPAC Name |
3-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3N3S/c16-12-7-2-1-6-11(12)13-20-21-14(23)22(13)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGQLFMQKQZDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound’s structure comprises a 1,2,4-triazole core substituted with 2-bromophenyl, 3-(trifluoromethyl)phenyl, and thiol groups. Retrosynthetic disconnection reveals two primary fragments:
- Triazole-thiol backbone : Derived from cyclization of thiosemicarbazide precursors.
- Aryl substituents : Introduced via Suzuki coupling or nucleophilic aromatic substitution.
Critical intermediates include 3-(trifluoromethyl)benzohydrazide and 2-bromophenyl isothiocyanate, which converge during cyclization.
Multi-Step Synthesis via Hydrazide Cyclization
Step 1: Esterification of 3-Bromobenzoic Acid
3-Bromobenzoic acid is converted to methyl 3-bromobenzoate using methanol and sulfuric acid (Yield: 85–90%). This ester serves as the precursor for hydrazide formation.
Table 1: Reaction Conditions for Esterification
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methanol, H₂SO₄ | Methanol | Reflux | 4 h | 88% |
Step 2: Synthesis of 3-Bromobenzohydrazide
Methyl 3-bromobenzoate reacts with hydrazine hydrate in ethanol under reflux (6 h), yielding 3-bromobenzohydrazide (Yield: 78%).
Step 3: Cyclization to Triazole-Thiol Intermediate
3-Bromobenzohydrazide undergoes cyclization with carbon disulfide in pyridine, forming 5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol (Yield: 55–60%).
Reaction Mechanism:
Step 4: Introduction of Trifluoromethylphenyl Group
The triazole-thiol intermediate is alkylated with 3-(trifluoromethyl)phenacyl bromide in ethanol using sodium acetate as a base (Yield: 65–71%).
Table 2: Alkylation Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOAc | Ethanol | Reflux | 4 h | 68% |
| K₂CO₃ | DMF | 80°C | 3 h | 71% |
Alternative Route: One-Pot Cyclocondensation
Reaction Design
A one-pot method condenses 2-bromophenyl isothiocyanate, 3-(trifluoromethyl)phenyl hydrazine, and formic acid. This approach reduces purification steps but requires precise stoichiometry.
Key Observations:
- Formic acid acts as both solvent and cyclizing agent.
- Excess thiocyanate improves yield but complicates isolation.
Table 3: One-Pot Synthesis Parameters
| Reagents | Temperature | Time | Yield |
|---|---|---|---|
| Formic acid, 110°C | 110°C | 6 h | 52% |
| Acetic acid, 100°C | 100°C | 8 h | 48% |
Post-Synthetic Modifications and Purification
Recrystallization and Chromatography
Crude product is purified via:
Comparative Evaluation of Synthetic Methods
Table 4: Method Comparison
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Hydrazide cyclization | 4 | 45–50% | >95% | High |
| One-pot condensation | 1 | 48–52% | 90% | Moderate |
Advantages of hydrazide cyclization : Higher purity, established protocols.
Drawbacks : Multi-step synthesis increases time and cost.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that triazole derivatives, including 5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival and proliferation . Further research is needed to elucidate the specific mechanisms and efficacy in various cancer types.
Agricultural Applications
Fungicides
Due to its triazole structure, this compound is being explored as a potential fungicide. Triazoles are known for their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This action makes them effective against a range of plant pathogens . Field trials are necessary to assess its effectiveness and safety in agricultural settings.
Plant Growth Regulators
There is emerging evidence that triazole derivatives can function as plant growth regulators. They may influence plant development by altering hormonal pathways or enhancing stress resistance, thus improving crop yield under adverse conditions .
Material Science Applications
Corrosion Inhibitors
The compound's thiol group may provide potential as a corrosion inhibitor in metal protection applications. Research indicates that thiol-containing compounds can form protective films on metal surfaces, reducing corrosion rates in various environments . This application could be particularly relevant in industries where metal durability is critical.
Case Studies
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromophenyl and trifluoromethylphenyl groups can enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
5-(2-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C15H9BrF3N3S
- Molecular Weight : 400.22 g/mol
- CAS Number : 702646-09-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. A study demonstrated that triazole-thiol derivatives showed moderate antibacterial activity against various microorganisms. Specifically, derivatives with bromine and trifluoromethyl substituents were found to enhance this activity compared to their non-substituted counterparts .
Antifungal Properties
Triazoles are well-known for their antifungal activity. The compound's structure suggests it may inhibit fungal growth by disrupting cell membrane synthesis or function. In vitro studies have shown that triazole derivatives can effectively inhibit the growth of fungi such as Candida species .
Anticancer Potential
Recent investigations into triazole derivatives have revealed promising anticancer activities. For instance, compounds similar to this compound were tested for their effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly .
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymes : Triazoles can inhibit key enzymes involved in fungal and bacterial metabolism.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to cell death.
- Oxidative Stress : The antioxidant properties of the thiol group may contribute to its biological activity by reducing oxidative stress in cells.
Q & A
Q. What are the established synthesis routes for 5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?
The compound is synthesized via alkylation of the triazole-thiol precursor. A standard method involves reacting 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with KOH in 2-propanol, followed by addition of halogenated alkanes (e.g., 1-bromopropane) under reflux. Key parameters include pH control (neutralization to pH 7 post-reaction) and solvent selection to maximize yield (65–79% reported) . Optimization involves adjusting alkyl chain length and reaction time, as longer chains (e.g., C8–C10) may require extended heating.
Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions .
- IR: Identifies thiol (-SH) stretches near 2550 cm⁻¹ and triazole ring vibrations .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 430.54 for derivatives) validate purity .
- HPLC/GC: Monitors reaction completion and purity (>95% threshold for biological testing) .
Q. How are preliminary antimicrobial assays designed for this compound?
Standard protocols involve:
- Strain Selection: Pathogens like M. bovis or Candida albicans cultured on egg nutrient media at 37°C .
- Concentration Gradients: Testing 0.1–1.0% w/v concentrations to determine minimum inhibitory concentrations (MICs).
- pH Variability: Assessing activity at pH 6.5 and 7.1 to mimic physiological and pathological environments .
- Controls: Unmodified cultures and reference antibiotics (e.g., isoniazid for tuberculosis) .
Advanced Research Questions
Q. How does microwave-assisted synthesis improve yield and efficiency compared to conventional methods?
Microwave synthesis (e.g., Milestone Flexi Wave system) reduces reaction times from hours to minutes via rapid dielectric heating. For example, triazole derivatives synthesized in 20 minutes at 150°C achieve yields comparable to 6-hour reflux methods. This technique enhances reproducibility and reduces side reactions, as confirmed by GC-MS purity analysis .
Q. What structure-activity relationships (SAR) govern the biological activity of this triazole-thiol derivative?
- Electron-Withdrawing Groups: The 2-bromophenyl and 3-CF₃ groups enhance electrophilicity, improving interactions with microbial enzymes (e.g., β-lactamases) .
- Alkylthio Side Chains: Longer chains (C6–C10) increase lipophilicity, enhancing membrane permeability but may reduce solubility. Optimal balance is critical for bioavailability .
- Thiol Group: Directly participates in disulfide bond formation with cysteine residues in target proteins, as shown in mechanistic studies .
Q. How can computational modeling elucidate the compound’s mechanism of action against drug-resistant bacteria?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to metallo-β-lactamases (NDM-1/VIM-2). Simulations reveal:
- Key Interactions: Hydrogen bonding between the triazole ring and His263 residue, and hydrophobic contacts with the CF₃ group .
- Free Energy Calculations (MM-PBSA): Quantify binding stability (ΔG < -8 kcal/mol suggests strong inhibition) .
- Dynamic Simulations (MD): Assess conformational changes in enzyme active sites over 100-ns trajectories .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from:
- Strain Variability: M. bovis vs. M. tuberculosis responses due to genetic differences in drug targets .
- Assay Conditions: pH-dependent solubility (e.g., thiol group protonation at pH 6.5 reduces reactivity) .
- Data Normalization: Use standardized metrics (e.g., IC50 vs. MIC) and validate with orthogonal assays (e.g., time-kill curves) .
Q. What strategies are effective in scaling up synthesis while maintaining purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
